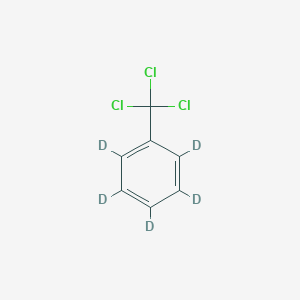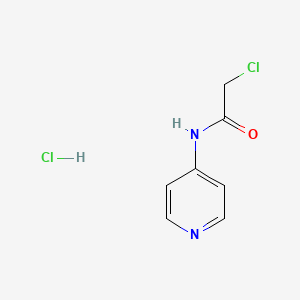
A,A,A-Trichlorotoluene-D5
Descripción general
Descripción
A,A,A-Trichlorotoluene-D5: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C7D5Cl3, and it is often used in scientific research due to its unique properties . This compound is a derivative of trichlorotoluene, where the hydrogen atoms on the benzene ring are replaced with deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: A,A,A-Trichlorotoluene-D5 can be synthesized through the chlorination of toluene in the presence of deuterium. The process involves treating toluene with three equivalents of chlorine in the presence of various Lewis acids . The reaction conditions typically include a controlled environment to ensure the selective substitution of hydrogen atoms with chlorine and deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reaction and ensure the purity of the final product. The production is carefully monitored to maintain the quality and consistency required for research applications .
Análisis De Reacciones Químicas
Types of Reactions: A,A,A-Trichlorotoluene-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichlorobenzoic acid.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Trichlorobenzoic acid.
Reduction: Dichlorotoluene or monochlorotoluene.
Substitution: Various substituted toluenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
A,A,A-Trichlorotoluene-D5 has several applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the pathways of chlorinated compounds in biological systems.
Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of A,A,A-Trichlorotoluene-D5 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with enzymes and other proteins, affecting their activity and providing insights into their function .
Comparación Con Compuestos Similares
Trichlorotoluene Isomers: These include 2,3,4-trichlorotoluene, 2,3,5-trichlorotoluene, 2,3,6-trichlorotoluene, 2,4,5-trichlorotoluene, and 2,4,6-trichlorotoluene.
Uniqueness: A,A,A-Trichlorotoluene-D5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and kinetic studies. The deuterium atoms provide distinct signals in NMR spectra, allowing for precise analysis of chemical structures and reaction mechanisms.
Propiedades
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRAKSQROQPBR-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)


![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)







